2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide
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Description
2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H11Cl3N4O3S3 and its molecular weight is 509.82. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures involving related compounds has provided insights into molecular interactions and coordination geometries. For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) revealed moderate growth inhibition of several bacteria in in vitro assays, suggesting potential antimicrobial properties. The structure crystallizes in the space group P21/n, with a tetragonally-distorted octahedral geometry around Cu(II), indicating the intricate molecular interactions at play (Obaleye, Caira, & Tella, 2008).
Antimicrobial Activity
Research on novel thiazolidinone and acetidinone derivatives showed their synthesized compounds, including structures related to the mentioned chemical compound, exhibited antimicrobial activity against different microorganisms. The study highlighted the potential of these compounds in addressing antimicrobial resistance, an increasing concern in global health (Mistry, Desai, & Intwala, 2009).
Antithrombotic Properties
A novel thrombin inhibitor, related to the chemical structure , demonstrated potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models. This indicates its potential application in preventing thrombosis, a leading cause of cardiovascular diseases (Lorrain et al., 2003).
Crystal Structures and Molecular Conformation
Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have contributed to understanding the molecular conformation and interactions within such compounds. These insights are valuable for designing drugs with targeted properties, indicating the compound's relevance in pharmaceutical development (Subasri et al., 2016).
Synthesis and Characterization
Further research into synthesizing and characterizing novel compounds with sulfamido moiety showed antimicrobial activity, underscoring the importance of such chemical structures in developing new therapeutic agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O3S3/c17-9-2-1-8(5-10(9)18)22-13(24)7-27-16-21-6-11(15(20)23-16)29(25,26)14-4-3-12(19)28-14/h1-6H,7H2,(H,22,24)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWSRUFDHNTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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